
5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-cyclopentyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.15896025 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Triazole-Based Scaffolds for Peptidomimetics
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates serves as a foundation for creating triazole-based scaffolds. These scaffolds are crucial for developing collections of peptidomimetics and biologically active compounds. The research demonstrated a ruthenium-catalyzed cycloaddition protocol for preparing these compounds, showcasing their potential in synthesizing HSP90 inhibitors and triazole-containing dipeptides, which are pivotal in medicinal chemistry (Ferrini et al., 2015).
Exploration of Dimroth Rearrangements
The study of Dimroth rearrangements in 4-substituted 5-amino-1-phenyl-1,2,3-triazoles provides insights into the transformation of these compounds into their acetyl derivatives. This research highlights the chemical behavior of triazoles under specific conditions, contributing to the understanding of triazole chemistry and its implications for synthesizing novel compounds (Sutherland & Tennant, 1971).
Antimicrobial Activity of Triazole Derivatives
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities represent another significant application of triazole compounds. These studies are instrumental in discovering new antimicrobial agents, with some compounds demonstrating promising activity against a range of microorganisms. This research is pivotal for the development of new therapeutic agents to combat microbial resistance (Bektaş et al., 2010).
Novel Heterocyclic Ensembles
The development of methods for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid and their subsequent reactions to create new heterocyclic ensembles emphasizes the versatility of triazole compounds in synthesizing complex molecules. This research contributes to the field of organic synthesis, offering new pathways to synthesize compounds containing a 1,2,3-triazole fragment, a thiazole, and a residue of natural alkaloids (Belskaya et al., 2009).
Antiviral Activity Against Influenza Virus
The discovery of benzamide-based 5-aminopyrazoles and their derivatives showcasing remarkable activity against the avian influenza virus underscores the potential of triazole derivatives in antiviral research. This study opens new avenues for developing antiviral agents, particularly against strains such as H5N1, highlighting the compound's significance in medicinal chemistry (Hebishy et al., 2020).
Propriétés
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10-6-8-12(9-7-10)20-14(16)13(18-19-20)15(21)17-11-4-2-3-5-11/h6-9,11H,2-5,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGWJALTJEGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
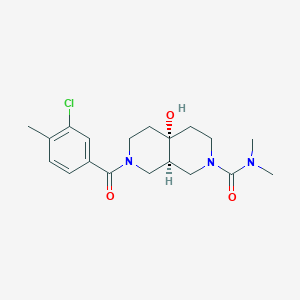
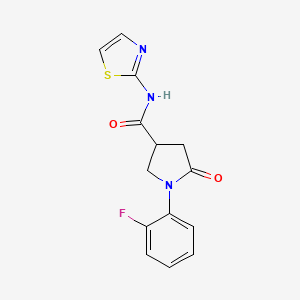
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
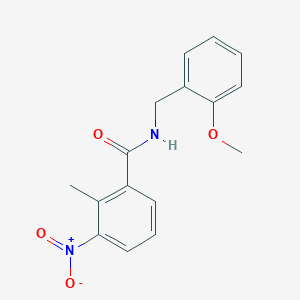
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
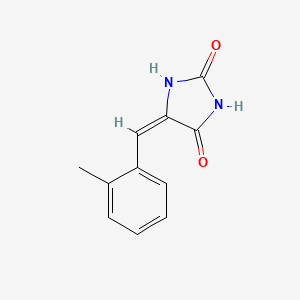
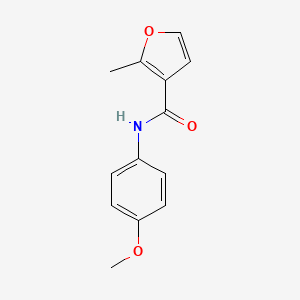

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
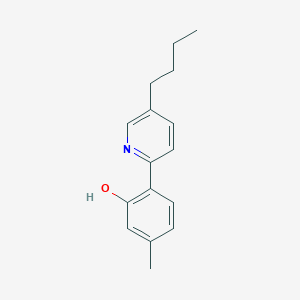
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

